6-Methyl Substituent Effects on Lipophilicity
The target compound is differentiated from its des-methyl analog, Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (CAS 1799434-66-4), by a single methyl substitution at the 6-position of the pyrazine ring. This results in a quantifiable increase in molecular weight (from 170.1 g/mol to 184.08 g/mol) and a change in molecular formula from C₆H₃LiN₄O₂ to C₇H₅LiN₄O₂ [1]. The addition of the methyl group increases the calculated logP (XLogP3-AA) from 0 for the unsubstituted parent acid to an estimated higher value for the methylated analog, enhancing lipophilicity and potentially influencing membrane permeability and target binding kinetics [2].
| Evidence Dimension | Molecular weight and elemental composition (structural identity) |
|---|---|
| Target Compound Data | Molecular Weight: 184.08 g/mol; Molecular Formula: C₇H₅LiN₄O₂ |
| Comparator Or Baseline | Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (des-methyl, CAS 1799434-66-4): Molecular Weight: 170.1 g/mol; Molecular Formula: C₆H₃LiN₄O₂ |
| Quantified Difference | Δ Molecular Weight = +13.98 g/mol; Δ Formula = +1 Carbon, +2 Hydrogen atoms (methyl group) |
| Conditions | Physicochemical characterization by vendor technical datasheet and PubChem database. |
Why This Matters
This confirms the compound's suitability for SAR studies where lipophilicity and steric bulk at the 6-position are critical variables for modulating target affinity, differentiating it from the des-methyl starting material.
- [1] PubChem Compound Summary for CID 91809525: Lithium(1+) [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate. Molecular Weight: 170.1. National Library of Medicine. View Source
- [2] PubChem Compound Summary for CID 52988004: [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid. XLogP3-AA: 0. National Library of Medicine. View Source
